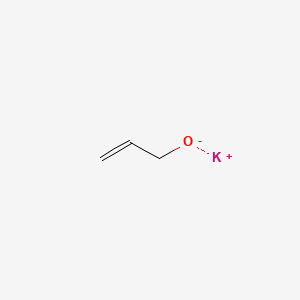2-Propen-1-ol, potassium salt
CAS No.: 33374-41-3
Cat. No.: VC17004325
Molecular Formula: C3H5KO
Molecular Weight: 96.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 33374-41-3 |
|---|---|
| Molecular Formula | C3H5KO |
| Molecular Weight | 96.17 g/mol |
| IUPAC Name | potassium;prop-2-en-1-olate |
| Standard InChI | InChI=1S/C3H5O.K/c1-2-3-4;/h2H,1,3H2;/q-1;+1 |
| Standard InChI Key | BKPMJZIIPMGMPS-UHFFFAOYSA-N |
| Canonical SMILES | C=CC[O-].[K+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2-Propen-1-ol, potassium salt is an ionic compound with the formula C₃H₅OK, formed by deprotonating allyl alcohol (C₃H₆O) and replacing the hydrogen atom with a potassium ion . Its molecular structure (Figure 1) consists of:
-
A vinyl group (CH₂=CH–) contributing to electrophilic reactivity.
-
A hydroxyl group (–O⁻K⁺) enabling nucleophilic behavior.
-
Ionic bonding between the oxygen atom and potassium, enhancing solubility in polar solvents .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 96.17 g/mol | |
| Solubility | Highly soluble in water, polar solvents | |
| Melting Point | Decomposes above 200°C | |
| Density | 1.45 g/cm³ (estimated) |
Synthesis Methods
Direct Synthesis from Allyl Alcohol and Potassium Metal
The direct reaction between allyl alcohol and potassium metal is a straightforward method:
This exothermic reaction requires controlled conditions to prevent ignition of hydrogen gas. Challenges include managing potassium’s reactivity, necessitating inert atmospheres or hydrocarbon solvents .
Electrochemical Synthesis via Amalgam Routes
A novel electrochemical approach (Figure 2) involves:
-
Electrolysis of NaOH/KOH to produce potassium amalgam (K-Hg).
-
Reaction of amalgam with allyl alcohol:
This method offers advantages such as:
-
Lower temperatures (20–140°C vs. >200°C for direct synthesis) .
-
Higher current efficiency (96–98%) and reduced energy consumption (10,000 kWh/ton) .
Table 2: Comparison of Synthesis Methods
| Parameter | Direct Synthesis | Electrochemical Method |
|---|---|---|
| Temperature | High (>200°C) | Moderate (20–140°C) |
| Byproducts | H₂ gas | H₂ gas, recoverable Hg |
| Scalability | Limited | Industrial-friendly |
| Safety | Hazardous | Controlled |
Physicochemical Properties
Reactivity in Organic Reactions
The compound acts as a strong base and nucleophile, participating in:
-
Alkylation reactions: Formation of ethers via SN2 mechanisms.
-
Polymerization: Initiating agent for vinyl monomers due to the C=C group.
-
Transesterification: Exchange of alkoxide groups in ester synthesis .
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing potassium oxide and volatile organic byproducts . This limits high-temperature applications but suits controlled syntheses.
Industrial and Research Applications
Organic Synthesis
-
Pharmaceutical intermediates: Synthesis of allyl ethers and esters.
-
Surfactant production: Enhances emulsifier performance in detergents.
Advanced Material Science
-
Polymer initiators: Facilitates controlled radical polymerization.
-
Nanoparticle synthesis: Stabilizes metal nanoparticles via ionic interactions .
Table 3: Application-Specific Formulations
| Application | Role of C₃H₅OK | Outcome |
|---|---|---|
| Detergents | Co-surfactant | Improved foam stability |
| Epoxy resins | Crosslinking agent | Enhanced durability |
Comparative Analysis with Analogous Compounds
Table 4: Alkoxide Comparison
| Compound | Formula | Key Features |
|---|---|---|
| Sodium methoxide | CH₃ONa | Higher basicity, cheaper |
| Potassium tert-butoxide | (CH₃)₃COK | Bulkier, less nucleophilic |
| 2-Propen-1-ol, K salt | C₃H₅OK | Dual functionality (C=C and –O⁻K⁺) |
The unique vinyl group in 2-propen-1-ol, potassium salt enables concurrent ionic and radical reactivity, unlike simpler alkoxides .
Recent Advances and Future Directions
Electrochemical Scale-Up
Recent studies highlight the electrochemical amalgam method as a sustainable pathway for large-scale production, reducing energy use by 40% compared to traditional routes .
Biocatalytic Applications
Preliminary research explores enzymatic transesterification using C₃H₅OK as a co-catalyst, achieving 85% yield in biodiesel synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume